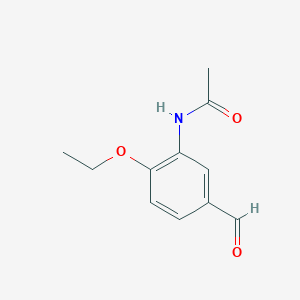

n-(2-Ethoxy-5-formylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

6946-33-4 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-(2-ethoxy-5-formylphenyl)acetamide |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11-5-4-9(7-13)6-10(11)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14) |

InChI Key |

FKKWXAKJTMJDRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Ethoxy 5 Formylphenyl Acetamide and Its Analogs

Classical Synthesis Pathways

Traditional synthetic routes to N-(2-ethoxy-5-formylphenyl)acetamide and its analogs are built upon foundational organic reactions. These pathways typically involve the step-by-step construction of the molecule, focusing on the formation of the amide bond and the installation of the ethoxy and formyl functional groups onto the phenyl ring.

Amine Substitution and Acylation Strategies for Amide Formation

The formation of the acetamide (B32628) group is a critical step, typically achieved through the acylation of an appropriately substituted aniline (B41778) precursor. This reaction involves the nucleophilic attack of the amino group on an activated acyl compound. The most common method for this transformation is the Schotten-Baumann reaction, which utilizes an acyl halide or anhydride (B1165640) in the presence of a base. core.ac.uk

For the synthesis of the target molecule, a precursor such as 4-amino-2-ethoxybenzaldehyde would be reacted with an acylating agent like acetic anhydride or acetyl chloride. The reaction is generally performed in the presence of a base (e.g., pyridine (B92270), triethylamine, or aqueous sodium hydroxide) to neutralize the acidic byproduct (HCl or acetic acid) and to facilitate the reaction. researchgate.net The choice of solvent and base is crucial for optimizing the reaction yield and purity of the resulting N-aryl acetamide.

Table 1: Common Acylating Agents and Conditions for Amide Formation

| Acylating Agent | Typical Base | Solvent | Key Features |

|---|---|---|---|

| Acetyl Chloride | Pyridine, Triethylamine | Dichloromethane, THF | Highly reactive, reaction is often exothermic. |

| Acetic Anhydride | Sodium Acetate, Pyridine | Acetic Acid, Water | Less reactive than acetyl chloride, often requires heating. researchgate.net |

Formylation and Etherification of Phenolic Precursors

An alternative strategy involves starting with a phenolic precursor and subsequently introducing the ethoxy and formyl groups. For instance, one could begin with N-(4-hydroxyphenyl)acetamide (Paracetamol).

Etherification: The ethoxy group can be introduced via the Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, typically ethyl iodide or diethyl sulfate, to form the ether linkage.

Formylation: Following etherification, the formyl group (-CHO) must be installed on the aromatic ring. Due to the presence of the activating ethoxy and acetamido groups, electrophilic aromatic substitution is directed to the ortho and para positions. Since the para position is blocked, formylation occurs at one of the ortho positions. Several named reactions can achieve this:

Vilsmeier-Haack Reaction: This is a widely used method for formylating activated aromatic rings. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF).

Reimer-Tiemann Reaction: This method uses chloroform (B151607) (CHCl3) in a strong basic solution to formylate phenols. The reaction proceeds through a dichlorocarbene (B158193) intermediate.

Duff Reaction: This reaction uses hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, typically applied to highly activated phenols.

Table 2: Comparison of Formylation Methods for Phenolic Ethers

| Reaction Name | Reagents | Typical Conditions | Mechanism Highlights |

|---|---|---|---|

| Vilsmeier-Haack | POCl3, DMF | 0-100 °C | Electrophilic substitution with the Vilsmeier reagent (a chloroiminium ion). |

| Reimer-Tiemann | CHCl3, NaOH/KOH | 60-70 °C | Involves electrophilic attack by dichlorocarbene on the phenoxide ring. |

| Gattermann Reaction | HCN, HCl, Lewis Acid (e.g., AlCl3) | 0-25 °C | Uses highly toxic reagents; electrophile is formimidoyl cation. |

Oxidative Transformations in Formyl Group Installation

A further classical approach involves the oxidation of a precursor where the desired aldehyde functionality exists in a lower oxidation state, such as a methyl (-CH3) or hydroxymethyl (-CH2OH) group. For this pathway, a starting material like N-(2-ethoxy-5-methylphenyl)acetamide would be required. The methyl group can be oxidized to the formyl group using a variety of oxidizing agents.

The selection of the oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the other functional groups on the ring.

Table 3: Selected Oxidizing Agents for Benzylic Methyl to Aldehyde Conversion

| Oxidizing Agent | Abbreviation | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Manganese Dioxide | MnO2 | Reflux in non-polar solvent (e.g., benzene (B151609), CCl4) | Selective for benzylic and allylic alcohols/methyl groups. |

| Ceric Ammonium Nitrate | CAN | Acetonitrile (B52724)/Water, room temperature | Effective for electron-rich aromatic methyl groups. |

| Selenium Dioxide | SeO2 | Dioxane/Water, reflux | A classic reagent for this transformation, though toxic. |

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign processes. These advanced methodologies aim to reduce the number of synthetic steps, minimize waste, and avoid the use of stoichiometric and often toxic reagents.

One-Pot Multicomponent Reactions in Analog Preparation

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach offers significant advantages in terms of efficiency, reduced waste, and the rapid generation of molecular diversity for creating libraries of analogs.

While a direct one-pot synthesis of this compound is not commonly reported, MCRs like the Ugi or Passerini reactions can be used to synthesize complex amide analogs. For example, a variation of the Ugi four-component reaction could theoretically assemble a related structure by combining an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid. The strategic selection of these four components allows for the construction of a diverse range of substituted amides in a single, highly convergent step.

Table 4: Overview of Relevant Multicomponent Reactions for Amide Analog Synthesis

| Reaction Name | Components | Product Type | Key Advantage |

|---|---|---|---|

| Ugi Reaction | Isocyanide, Amine, Carbonyl, Carboxylic Acid | α-Acylamino carboxamide | High convergence and structural diversity. |

| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy carboxamide | Three-component reaction, atom-economical. |

Catalytic Approaches for Direct Amide Bond Formation

A major focus of green chemistry is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents (like carbodiimides) or the conversion of carboxylic acids to highly reactive acyl chlorides, which generate significant waste. ucl.ac.uk Direct dehydrative amidation, where a carboxylic acid and an amine react to form an amide with the loss of water, is an ideal but challenging transformation.

Recent research has identified several catalytic systems capable of promoting this reaction under milder conditions. Boronic acid derivatives have emerged as effective organocatalysts. researchgate.net They are thought to activate the carboxylic acid by forming an acylborate intermediate, which is then susceptible to nucleophilic attack by the amine. organic-chemistry.org Additionally, various metal-based catalysts, particularly those using zirconium, have shown high efficacy. For instance, zirconium oxo clusters have been demonstrated to catalyze direct amidation without the need for water removal, showcasing their potential as a new class of efficient catalysts. dntb.gov.ua These catalytic methods represent a more sustainable and efficient route for the acylation step in the synthesis of this compound and its analogs. researchgate.netdntb.gov.ua

Table 5: Catalysts for Direct Amide Bond Formation

| Catalyst Class | Example Catalyst | Reaction Conditions | Advantages |

|---|---|---|---|

| Boron-Based | Arylboronic acids | Toluene, reflux with water removal | Organocatalytic, avoids heavy metals. researchgate.net |

| Zirconium-Based | Zirconium(IV) chloride (ZrCl4), ZrOCl2·8H2O | Moderate to high temperatures | High efficiency, tolerant of various functional groups. dntb.gov.ua |

Derivatization Strategies from the this compound Core

The this compound molecule serves as a versatile scaffold in synthetic organic chemistry. Its structure, featuring a reactive aldehyde (formyl) group ortho to an ethoxy substituent and para to an acetamido group, allows for a multitude of chemical transformations. These modifications are primarily centered around the formyl group, which acts as an electrophilic site for condensation and cyclization reactions. This enables the extension of the core structure to generate a diverse library of derivatives, including Schiff bases, hydrazones, and various heterocyclic systems.

Synthesis of Schiff Bases and Imine Derivatives

The formation of Schiff bases, or imines, is a fundamental derivatization strategy for compounds bearing an aldehyde functionality. This reaction involves the condensation of the formyl group of this compound with a primary amine. The process is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid to facilitate the dehydration step. nih.govtandfonline.com The resulting Schiff base contains an azomethine (-CH=N-) group, which links the core acetamide structure to a new substituent (R-group) introduced by the primary amine.

The versatility of this synthesis allows for the incorporation of a wide array of functional groups and structural motifs by simply varying the primary amine reactant. A broad range of aromatic, aliphatic, and heterocyclic amines can be utilized, leading to a large family of derivatives. For instance, the reaction with aromatic amines like o-phenylenediamine (B120857) can produce polydentate Schiff base ligands. tandfonline.comresearchgate.nettandfonline.com The general reaction is robust and provides a straightforward method for modifying the steric and electronic properties of the parent molecule.

The formation of the imine bond is confirmed through spectroscopic methods. In infrared (IR) spectroscopy, the disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the primary amine, coupled with the appearance of a characteristic absorption peak for the C=N (azomethine) bond, indicates a successful reaction. researchgate.netnih.gov Similarly, 1H NMR spectroscopy shows the emergence of a new singlet in the downfield region corresponding to the azomethine proton (-CH=N-). nih.gov

| Reactant Class | Example Reactant | Resulting Derivative Structure |

| Aromatic Amines | Aniline | N-(2-Ethoxy-5-((phenylimino)methyl)phenyl)acetamide |

| o-Phenylenediamine | N,N'-(1,2-Phenylene)bis(1-(4-(acetylamino)-3-ethoxyphenyl)methanimine) | |

| 4-Aminophenol | N-(2-Ethoxy-5-(((4-hydroxyphenyl)imino)methyl)phenyl)acetamide | |

| Heterocyclic Amines | 2-Aminopyridine | N-(2-Ethoxy-5-((pyridin-2-ylimino)methyl)phenyl)acetamide |

| 2-Aminobenzothiazole | N-(5-(((1,3-Benzothiazol-2-yl)imino)methyl)-2-ethoxyphenyl)acetamide | |

| Aliphatic Amines | Ethylamine | N-(2-Ethoxy-5-((ethylimino)methyl)phenyl)acetamide |

Formation of Hydrazone and Hydrazide Analogs

Analogous to Schiff base formation, the formyl group of this compound readily reacts with hydrazine (B178648) and its derivatives (such as substituted hydrazines and hydrazides) to yield hydrazones. nih.gov These compounds are characterized by the presence of a >C=N-N< functional group. The synthesis is typically a straightforward condensation reaction performed by refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol, often with a few drops of a weak acid like acetic acid to catalyze the reaction. nih.gov

This methodology allows for the introduction of various hydrazide moieties, which can significantly alter the chemical properties of the core structure. For example, reacting this compound with isonicotinic hydrazide (isoniazid) results in a derivative that incorporates a pyridine ring linked through a hydrazone bridge. nih.gov Similarly, reactions with other aromatic or heterocyclic hydrazides can be used to synthesize a wide range of analogs. nih.gov

The structural confirmation of hydrazone formation relies on standard spectroscopic techniques. The key feature in the IR spectrum is the appearance of the C=N stretching vibration and the N-H band of the hydrazone group. In 1H NMR spectra, the formation of the hydrazone is confirmed by the presence of signals corresponding to the azomethine proton (-CH=N-) and the N-H proton of the hydrazone moiety. nih.gov

| Reactant | Resulting Derivative Structure |

| Hydrazine Hydrate | (E)-N-(5-((Hydrazinylidene)methyl)-2-ethoxyphenyl)acetamide |

| Phenylhydrazine | (E)-N-(2-Ethoxy-5-((2-phenylhydrazinylidene)methyl)phenyl)acetamide |

| Isonicotinic Hydrazide | (E)-N'-(4-(Acetylamino)-3-ethoxybenzylidene)isonicotinohydrazide |

| S-Benzyldithiocarbazate | (E)-S-Benzyl 2-(4-(acetylamino)-3-ethoxybenzylidene)hydrazine-1-carbodithioate |

| 2-Hydrazinobenzothiazole | (E)-N-(5-(((2-(1,3-Benzothiazol-2-yl)hydrazinylidene)methyl)-2-ethoxyphenyl)acetamide |

Introduction of Diverse Heterocyclic Moieties

The this compound scaffold is a valuable precursor for the synthesis of more complex molecules incorporating diverse heterocyclic systems. The formyl group, either directly or after conversion to a more reactive intermediate like a hydrazone or Schiff base, can participate in cyclocondensation and multicomponent reactions (MCRs) to build new rings.

One prominent strategy involves the use of MCRs, which allow for the construction of complex heterocyclic products in a single step from three or more reactants. For instance, aldehydes structurally similar to this compound, such as vanillin (B372448) derivatives, have been used in three-component reactions to synthesize biologically relevant tetrahydropyrimidine (B8763341) (THPM) derivatives. nih.gov A typical reaction might involve the aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a compound with an active methylene (B1212753) group (e.g., a β-ketoester like methyl acetoacetate), often under acidic catalysis. nih.gov This approach offers an efficient pathway to generate highly functionalized heterocyclic structures appended to the core acetamide.

Another route to heterocycles involves the transformation of an intermediate derivative. For example, hydrazones derived from this compound can serve as precursors for pyrazole (B372694) synthesis. Treatment of a hydrazone with a formylating agent, such as the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), can lead to a cyclization/formylation sequence to yield pyrazole-4-carbaldehydes. researchgate.net These reactions demonstrate how the initial derivatization of the formyl group opens pathways to subsequent, more complex transformations for the introduction of heterocyclic moieties.

| Heterocyclic System | Synthetic Strategy | Potential Reactants with this compound |

| Tetrahydropyrimidine | Three-Component Reaction (Biginelli-type) | N-Methylthiourea, Methyl Acetoacetate |

| Pyrazole | Cyclization of Hydrazone Intermediate | Hydrazine (to form hydrazone), Vilsmeier-Haack Reagent |

| 1,2-Dihydroisoquinoline | Enantioselective Multicomponent Reaction | Amine, Dimethylphosphonate (with chiral catalyst) |

| Benzoxazasiline | Transsilylation/Cyclization | (Requires initial conversion of acetamide to a secondary amine and demethylation of ethoxy to hydroxyl) Chloro(chloromethyl)dimethylsilane |

Pre Clinical Biological Activity Spectrum of N 2 Ethoxy 5 Formylphenyl Acetamide and Its Derivatives

In Vitro Antimicrobial Potential

Antibacterial Activities against Specific Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

No research data is available on the antibacterial activities of N-(2-Ethoxy-5-formylphenyl)acetamide or its derivatives against specific Gram-positive or Gram-negative bacterial strains.

Antifungal Activities against Fungal Strains

There is no available research data on the antifungal activities of this compound or its derivatives against any fungal strains.

Cell-Based Cytotoxic and Anticancer Investigations

Inhibition of Cancer Cell Line Proliferation (e.g., HCT116, MCF-7, OVCAR-3, HT-29, K-562)

No studies have been found that report on the cytotoxic or anticancer effects of this compound or its derivatives on the proliferation of any cancer cell lines.

Proposed Mechanisms of Cytotoxicity in Cellular Models

As there are no studies on the cytotoxic effects of this compound, there is no information on any proposed mechanisms of cytotoxicity.

Enzyme Modulatory and Inhibitory Properties

No research has been published detailing any enzyme modulatory or inhibitory properties of this compound or its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

In the quest for treatments for neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. mdpi.com These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can help alleviate cognitive symptoms. nih.gov

A variety of acetamide (B32628) and benzamide (B126) derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. For instance, a study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov The inhibition of BChE by these same compounds was generally weaker, with IC50 values between 53.5 and 228.4 µM. nih.gov Interestingly, the majority of these derivatives showed greater efficiency in inhibiting AChE over BChE. nih.gov

Further modifications, such as the creation of phosphorus-based esters of these salicylanilides, significantly improved the activity against BChE. One notable derivative, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, emerged as a potent and selective BChE inhibitor with an IC50 value of 2.4 µM. nih.gov This particular compound was found to induce a mixed inhibition of both cholinesterases and acted as a pseudo-irreversible inhibitor. nih.gov These findings highlight how structural modifications to the core acetamide structure can tune the inhibitory activity and selectivity towards AChE and BChE.

Table 1: Cholinesterase Inhibitory Activity of Selected Benzamide Derivatives

| Compound Class | Target Enzyme | IC50 Range (µM) | Most Potent Derivative Example | IC50 of Most Potent (µM) |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | - | - |

| Halogenated 2-hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 | - | - |

| Phosphorus-based esters of 2-hydroxy-N-phenylbenzamides | BChE | Not specified | 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | 2.4 |

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory process by mediating the production of prostaglandins. researchgate.net Selective inhibition of COX-2 is a primary goal for anti-inflammatory therapies to avoid the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. researchgate.netnih.gov

Derivatives based on the acetamide scaffold have been investigated as potential COX-2 inhibitors. The therapeutic anti-inflammatory action of Non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2. researchgate.net Research into the structure-activity relationships of various compounds has shown that specific chemical groups, such as a SO2CH3 pharmacophore on a phenyl ring, can confer high potency and selectivity for COX-2. researchgate.net For example, in a series of 2,4,5-triarylimidazoles, a derivative with a hydroxyl group at the para-position of the C-2 phenyl ring was identified as a highly potent and selective COX-2 inhibitor. researchgate.net While direct studies on this compound are limited, the principles derived from related structures suggest that this chemical class is a promising starting point for designing selective COX-2 inhibitors.

Glycosidase (α-Glucosidase, α-Amylase) Inhibition Studies

The enzymes α-glucosidase and α-amylase are key targets in the management of type 2 diabetes mellitus. nih.gov They are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the gut. nih.gov Inhibiting these enzymes can delay glucose absorption and reduce postprandial hyperglycemia. nih.gov

Several novel acetamide derivatives have shown significant potential in this area. For instance, a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were synthesized and screened for α-glucosidase inhibition. Several of these compounds, notably derivatives 11c, 12a, 12d, 12e, and 12g, displayed potent inhibitory activity with IC50 values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively, which were superior to the standard drug acarbose (B1664774) (IC50 = 58.8 μM). nih.gov Another study on a synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), demonstrated potent, dose-dependent inhibition of both α-glucosidase and α-amylase, with IC50 values of 18.82 µM and 5.17 µM, respectively. dovepress.com These findings underscore the potential of acetamide-based structures as effective glycosidase inhibitors.

Table 2: Glycosidase Inhibitory Activity of Selected Acetamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

| 12a | α-Glucosidase | 18.25 | 58.8 |

| 12d | α-Glucosidase | 20.76 | 58.8 |

| 12g | α-Glucosidase | 24.24 | 58.8 |

| FA2 | α-Glucosidase | 18.82 | 58.8 |

| FA2 | α-Amylase | 5.17 | Not specified |

Other Enzyme Target Interactions (e.g., PPAR-γ, Cyclin-Dependent Kinase-8, 5-Lipoxygenase)

The versatility of the acetamide scaffold allows its derivatives to interact with a range of other important enzyme targets.

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a role in regulating inflammation and metabolism. Modulators of this receptor are of interest for treating various diseases, including cancer and metabolic disorders. google.com Studies have shown that certain amide derivatives can act as PPAR-γ modulators. For example, N-stearoylethanolamine, a saturated fatty acid amide, has been shown to exert anti-inflammatory effects through its interaction with PPAR-γ. nih.gov A patent for novel benzamide derivatives further highlights the potential of this chemical class to act as PPAR-gamma modulators. google.com

Cyclin-Dependent Kinase-8 (CDK8): CDKs are crucial enzymes that regulate the cell cycle and gene transcription, making them attractive targets for anticancer drugs. nih.gov Specifically, CDK8 and the related CDK19 have been identified as oncogenes in certain cancers. google.com Researchers have explored acetamide derivatives as CDK inhibitors. A new chemotype of imidazole-4-N-acetamide derivatives was designed and showed inhibitory activity against several CDKs, including CDK1, -2, -5, and -9, with IC50 values in the submicromolar range for CDK2. nih.govnih.gov Another class, phenylpyrazolylacetamide compounds, has been developed as specific inhibitors of CDK8 and CDK19. google.com

5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. nih.govnih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs. nih.gov Research has shown that certain compounds can inhibit 5-LOX activity. For example, aethiopinone, a natural anti-inflammatory compound, was found to be a potent in vitro inhibitor of 5-LOX from human neutrophils with an IC50 of 0.11 µM. researchgate.net

Antioxidant Capacity Assessments

Antioxidants protect biological systems from the harmful effects of oxidative stress caused by reactive oxygen species (ROS). google.com Numerous studies have evaluated the antioxidant potential of acetamide derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this assessment. nih.govnih.gov

In one study, a series of flavonoid acetamide derivatives were synthesized. nih.gov While the acetamide modification improved bioavailability, it led to a decrease in antioxidant activity compared to the unmodified flavonoids. The IC50 values for the flavonoid acetamides in the DPPH assay ranged from 33.83 to 67.10 μM, whereas the parent flavonoids had much lower IC50 values (2.19–13.03 μM), indicating higher antioxidant capacity. nih.gov In contrast, another study on different acetamide derivatives reported that some compounds exhibited interesting free radical scavenging properties, suggesting that the antioxidant potential is highly dependent on the specific substitutions on the core structure. google.com

Anti-Inflammatory Effects in Pre-clinical Models

The anti-inflammatory properties of acetamide derivatives have been demonstrated in various pre-clinical models. These effects are often linked to the inhibition of inflammatory mediators and pathways.

One key derivative, N-(2-hydroxy phenyl) acetamide, has been studied in a rat model of adjuvant-induced arthritis. mdpi.com Treatment with this compound significantly retarded the increase in paw edema and the reduction in body weight associated with the condition. mdpi.com Furthermore, it reduced the serum levels of pro-inflammatory cytokines IL-1β and TNF-α and modulated oxidative stress markers. mdpi.com The same compound, also referred to as NA-2, was investigated for its protective effects in a rat model of doxorubicin-induced nephrotoxicity. nih.gov The study found that NA-2 attenuated the renal damage and improved the inflammatory profile of the kidney tissue. nih.gov Other research has shown that synthesized 2-(substituted phenoxy) acetamide derivatives with halogens on the aromatic ring exhibit favorable anti-inflammatory activity. mdpi.com

Investigation of Other Pharmacological Activities in Research Models

The therapeutic potential of acetamide derivatives extends beyond the previously mentioned activities, with research models indicating a broad spectrum of pharmacological effects.

Antidepressant Activity: In murine models, the antidepressant potential of acetamide derivatives has been evaluated using the forced swim test (FST) and tail suspension test (TST). nih.gov A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity, with the most potent compound demonstrating better efficacy than standard drugs like imipramine (B1671792) and fluoxetine (B1211875) at an optimal dose of 30 mg/kg. nih.gov

Antiviral Activity: Novel (5-oxazolyl)phenyl amine derivatives, which contain an amide linkage, were evaluated for their in vitro antiviral activities against hepatitis C virus (HCV) and coxsackie virus. Several compounds exhibited potent activity against HCV with IC50 values in the range of 0.28-0.92 μM.

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several compounds emerged as excellent antimicrobial agents, and one derivative was found to inhibit multiple vital mycobacterial enzymes.

Antiprotozoal Activity: Acetamide-related structures have also been explored for activity against protozoal infections. A series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The compounds showed potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug, metronidazole.

Structure Activity Relationship Sar Studies for N 2 Ethoxy 5 Formylphenyl Acetamide Analogs

Impact of Substituent Position and Electronic Effects on Biological Activity

The position and electronic nature of substituents on the phenyl ring of N-(2-ethoxy-5-formylphenyl)acetamide analogs play a pivotal role in determining their biological activity. While specific SAR studies on this exact scaffold are not extensively documented, general principles from related benzamide (B126) and thiobenzanilide (B1581041) derivatives offer valuable insights. For instance, in studies on related compounds, the electron-withdrawing or electron-donating properties of substituents, as well as their steric bulk, have been shown to significantly influence biological outcomes such as antimicrobial activity. researchgate.net

| Substituent | Position | Electronic Effect | Observed Impact on Activity (in related compounds) |

| Nitro | 3 | Strong electron-withdrawing | Enhanced activity in some phloroglucinol (B13840) carboxamide derivatives researchgate.net |

| Halogen | 4' | Electron-withdrawing, lipophilic | Increased antimycobacterial activity researchgate.net |

| Methoxy | - | Electron-donating | Can modulate activity, but the effect is context-dependent |

This table provides a generalized summary of substituent effects based on related compound classes.

Role of the Ethoxy Moiety in Molecular Recognition and Activity Modulation

The 2-ethoxy group is a key feature of the this compound scaffold and is anticipated to have a significant impact on its biological activity. The ethoxy group can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical for molecular recognition by biological targets. In a study of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs as PTP1B inhibitors, the presence and position of the ethoxy group were found to be important for inhibitory activity. nih.gov

| Analog Class | Key Structural Feature | Biological Target | Significance of Ethoxy Group |

| 2-Ethoxybenzamide derivatives | Ethoxy group at position 2 | PTP1B | Important for inhibitory potency and selectivity nih.gov |

| General benzamide derivatives | Alkoxy substituents | Various | Can enhance membrane permeability and target engagement |

This table illustrates the role of the ethoxy group in the biological activity of related benzamide derivatives.

Significance of the Formyl Group for Derivatization and Bioactivity

The formyl group at the 5-position of the this compound core is a versatile functional group that is significant for both derivatization and inherent bioactivity. The aldehyde functionality allows for the straightforward synthesis of a wide array of derivatives, most notably Schiff bases, through condensation reactions with primary amines. scispace.comresearchgate.netresearchgate.net Schiff bases are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor effects. anjs.edu.iqnih.gov

The formation of an azomethine linkage (–C=N) in Schiff base derivatives is often considered an essential structural requirement for their biological activity. nih.gov This imine group can participate in various biological interactions and can be crucial for the compound's mechanism of action. Therefore, the formyl group of this compound serves as a critical handle for generating chemical libraries of novel bioactive compounds.

| Derivative Class | Reaction with Formyl Group | Resulting Functional Group | Associated Biological Activities |

| Schiff Bases | Condensation with primary amines | Azomethine (-CH=N-) | Antibacterial, antifungal, anticancer scispace.comresearchgate.netnih.gov |

| Hydrazones | Condensation with hydrazines | Hydrazone (-CH=N-NH-) | Antimicrobial, anticonvulsant |

| Oximes | Condensation with hydroxylamine | Oxime (-CH=N-OH) | Various pharmacological activities |

This table highlights the utility of the formyl group for creating diverse and biologically active derivatives.

Influence of Acetamide (B32628) Functional Group Modifications on Activity Profiles

The acetamide functional group is another crucial component of the this compound structure, and its modification can significantly impact the resulting analogs' activity profiles. Acetamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.govnih.govresearchgate.net The amide bond is a key structural feature in many pharmaceuticals, as it can participate in hydrogen bonding with biological targets.

Modifications to the acetamide moiety can involve altering the N-substituent or replacing the acetyl group with other acyl groups. These changes can affect the compound's solubility, stability, and affinity for its target. For example, in a study of acetamide derivatives with antioxidant activity, modifications to the aromatic function bound to the amidic group were found to be permissible for retaining antioxidant activity. nih.govresearchgate.net The design of acetamide derivatives as prodrugs for COX-II inhibitors has also been explored, where the amide linkage is designed to be cleaved in vivo to release the active drug. archivepp.com

| Modification Strategy | Example of Modification | Potential Impact on Activity |

| Variation of N-substituent | Introduction of different aryl or alkyl groups | Altered lipophilicity and target binding affinity |

| Alteration of the Acyl Group | Replacement of acetyl with other acyl moieties | Modified metabolic stability and potency |

| Bioisosteric Replacement | Replacement of the amide with a bioisostere | Improved pharmacokinetic properties |

This table summarizes various approaches to modifying the acetamide group and the potential consequences for biological activity.

Contributions of Heterocyclic Substituents to Pharmacological Profiles

The incorporation of heterocyclic rings into the structure of this compound analogs, often through derivatization of the formyl group, can lead to compounds with diverse and potent pharmacological profiles. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of drugs containing at least one heterocyclic moiety. researchgate.netderpharmachemica.com These ring systems can introduce unique steric and electronic properties, as well as additional sites for hydrogen bonding and other non-covalent interactions.

| Heterocyclic Ring | Method of Incorporation | Associated Pharmacological Activities |

| Pyrazole (B372694) | Reaction of a hydrazone intermediate with a 1,3-dicarbonyl compound | Antibacterial, anti-inflammatory researchgate.netmdpi.com |

| Tetrazole | Reaction of a Schiff base with sodium azide | Antibacterial, various other biological activities researchgate.net |

| 1,3,4-Oxadiazole | Cyclization of hydrazide-hydrazone derivatives | Anticancer, antimicrobial mdpi.com |

| Pyrimidine | Can be part of the N-substituent of the acetamide | Diverse activities including kinase inhibition mdpi.com |

This table illustrates how the introduction of different heterocyclic systems can modulate the pharmacological properties of the parent compound.

Mechanistic Insights into N 2 Ethoxy 5 Formylphenyl Acetamide S Biological Action

Molecular Target Identification and Validation in Pre-clinical Models6.2. Elucidation of Enzyme Inhibition Mechanisms (e.g., COX-2, AChE)6.3. Pathways of Cellular Interaction and Response6.4. Role in Prodrug Design and Activation Mechanisms

A comprehensive and scientifically accurate article on the mechanistic insights into N-(2-Ethoxy-5-formylphenyl)acetamide's biological action is contingent on future research and publication of data for this specific compound.

Analytical and Spectroscopic Characterization Techniques for N 2 Ethoxy 5 Formylphenyl Acetamide and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. For N-(2-Ethoxy-5-formylphenyl)acetamide, the spectrum reveals characteristic vibrations corresponding to its amide, formyl, ethoxy, and substituted aromatic moieties.

The FT-IR spectrum is expected to show a prominent absorption band for the amide N-H stretching vibration, typically in the range of 3200-3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are anticipated: one for the amide group (around 1660-1690 cm⁻¹) and another for the aldehyde group (around 1690-1710 cm⁻¹). The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-O-C stretching of the ethoxy group would produce a strong signal, typically in the 1050-1250 cm⁻¹ range.

Table 1: Predicted FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3200 - 3300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Alkyl (Ethoxy, Acetyl) | C-H Stretch | 2850 - 2980 |

| Aldehyde | C=O Stretch | 1690 - 1710 |

| Amide | C=O Stretch (Amide I) | 1660 - 1690 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Ethoxy) | C-O-C Asymmetric Stretch | 1200 - 1250 |

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, such as the aromatic C=C ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom. The aldehyde proton (-CHO) is expected to appear as a distinct singlet far downfield, typically between 9.8 and 10.1 ppm. The aromatic protons on the trisubstituted benzene (B151609) ring will appear as complex multiplets or distinct doublets and doublets of doublets in the 7.0-8.0 ppm region. The amide proton (N-H) would be a broad singlet, its position being solvent-dependent. The ethoxy group will show a characteristic quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons. The acetyl methyl group (-COCH₃) will be a sharp singlet, usually around 2.2 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde H | 9.8 - 10.1 | Singlet (s) | 1H |

| Amide H | 8.0 - 9.0 | Broad Singlet (br s) | 1H |

| Aromatic H's | 7.0 - 8.0 | Multiplets (m) | 3H |

| Ethoxy -CH₂- | 4.0 - 4.2 | Quartet (q) | 2H |

| Acetyl -CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the aldehyde and amide groups are the most deshielded, appearing between 165 and 195 ppm. rsc.org The carbons of the aromatic ring typically resonate in the 110-160 ppm range. The ethoxy group carbons and the acetyl methyl carbon appear in the upfield region of the spectrum. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Amide C=O | 168 - 172 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-N | 135 - 140 |

| Aromatic C's | 110 - 135 |

| Ethoxy -CH₂- | 63 - 68 |

| Acetyl -CH₃ | 23 - 26 |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₁H₁₃NO₃, the monoisotopic mass is 207.08954 g/mol . epa.gov

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would confirm the elemental composition by providing an exact mass measurement consistent with C₁₁H₁₃NO₃.

Electrospray Ionization (ESI-MS): In ESI-MS, a soft ionization technique, the compound is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 208.097. rsc.org

Electron Ionization (MS): In electron ionization (EI) mass spectrometry of the related compound N-(2-Ethoxyphenyl)acetamide, common fragmentation pathways include the loss of the acetyl group or cleavage of the ethoxy group, which can help in structural confirmation. nist.gov

Table 4: Expected Mass Spectrometry Peaks for this compound

| Ion | Technique | Formula | Expected m/z |

|---|---|---|---|

| [M]⁺ | HRMS | C₁₁H₁₃NO₃ | 207.08954 |

| [M+H]⁺ | ESI-MS, HRMS | C₁₁H₁₄NO₃⁺ | 208.09717 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly its conjugated π-system. The substituted benzene ring in this compound acts as a chromophore. The spectrum is expected to display strong absorption bands corresponding to π→π* transitions of the aromatic system, likely in the 250-300 nm range. The presence of the carbonyl groups may also give rise to weaker n→π* transitions at longer wavelengths. nist.gov The exact position and intensity of these absorption maxima (λmax) are influenced by the solvent used for the analysis. researchgate.net

Chromatographic and Other Purity Assessment Methods in Research Samples (e.g., HPLC, XRD for crystallinity)

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of research samples and for isolating impurities. For acetamide (B32628) derivatives, reverse-phase (RP) HPLC is commonly employed. A typical method for the related compound N-(2-ethoxyphenyl)acetamide uses a C18 column (like Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com This method allows for the separation of the main compound from starting materials and by-products.

X-Ray Diffraction (XRD): For solid, crystalline samples, single-crystal X-ray diffraction provides unambiguous proof of structure and reveals detailed information about the three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystal lattice. Analysis of a related derivative, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, showed it crystallizes in the triclinic system with a P-1 space group. researchgate.net Such data confirms the molecular connectivity and provides insight into intermolecular interactions, like hydrogen bonding, that stabilize the crystal structure. researchgate.net

Table 5: Example Crystal Data for a Derivative, N-(4-Ethoxy-2,5-dinitrophenyl)acetamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.7463 (3) |

| b (Å) | 9.0360 (4) |

| c (Å) | 9.3954 (4) |

| α (°) | 81.005 (2) |

| β (°) | 85.099 (2) |

| γ (°) | 88.700 (2) |

Potential Research Applications and Future Directions

Application as Chemical Building Blocks in Organic Synthesis

N-(2-Ethoxy-5-formylphenyl)acetamide serves as a highly useful intermediate in organic synthesis, primarily due to its reactive aldehyde group and the potential for further transformations of the acetamide (B32628) and ethoxy moieties. Its structural features allow for the construction of complex heterocyclic systems and other valuable organic scaffolds.

One of the key applications of this compound is in the synthesis of quinazoline (B50416) derivatives. Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. The formyl group of this compound can readily undergo condensation reactions with various nitrogen-containing nucleophiles, such as amines and amides, to form the core quinazoline ring structure. For instance, the reaction with 2-aminobenzamide (B116534) derivatives in the presence of an oxidizing agent can lead to the formation of substituted quinazolin-4(3H)-ones. nih.gov This synthetic strategy is valuable for creating libraries of novel quinazoline compounds for drug discovery programs.

Furthermore, the aldehyde functionality makes this compound a suitable precursor for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) group, are formed through the condensation of an aldehyde or ketone with a primary amine. semanticscholar.org These compounds are not only important intermediates in organic synthesis but also exhibit a range of biological activities themselves. koyauniversity.orgarpgweb.com The Schiff bases derived from this compound can be further modified or used as ligands for the synthesis of metal complexes with potential catalytic or medicinal applications.

The presence of the acetamide and ethoxy groups also offers opportunities for functional group interconversion, allowing for the synthesis of a diverse range of polysubstituted aromatic compounds. These functional groups can influence the electronic properties and reactivity of the molecule, providing a handle for fine-tuning the properties of the final products.

Role in Development of Research Probes and Tool Compounds

The structural characteristics of this compound make it an attractive scaffold for the development of research probes and tool compounds. These are specialized molecules designed to study biological processes, identify and validate drug targets, and elucidate the mechanisms of action of bioactive compounds.

The aldehyde group can be utilized to covalently link the molecule to biological targets or to introduce fluorescent tags. Fluorescent probes are instrumental in visualizing and tracking biological molecules and processes in real-time. By reacting this compound with a fluorescent hydrazine (B178648) or amine, a fluorescently labeled derivative can be synthesized. The acetamide and ethoxy substituents can be modified to tune the spectroscopic properties and cellular permeability of the resulting probe.

While direct application of this compound as a fluorescent probe has not been extensively reported, the general strategy of using substituted benzaldehydes to construct fluorescent probes is well-established. researchgate.net The design of such probes often involves the strategic placement of electron-donating and electron-withdrawing groups to achieve desired photophysical properties, such as large Stokes shifts and high quantum yields.

Theoretical Applications in Materials Science (e.g., Covalent Organic Frameworks, Dyes)

The rigid, planar structure and the presence of reactive functional groups in this compound suggest its potential utility as a building block in materials science, particularly in the theoretical design and synthesis of Covalent Organic Frameworks (COFs) and functional dyes.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. researchgate.netmdpi.com They are constructed from organic building blocks linked by strong covalent bonds. The aldehyde functionality of this compound makes it a potential candidate for the synthesis of imine-linked COFs. semanticscholar.org In theoretical studies, this molecule could be modeled as a tritopic or ditopic linker that, upon condensation with multitopic amines, could form stable, porous 2D or 3D frameworks. The ethoxy and acetamide groups could serve to functionalize the pores of the resulting COF, potentially influencing its properties such as gas sorption, catalysis, or sensing capabilities. While the direct use of this specific acetamide in COF synthesis is not yet prominent in the literature, the underlying principles of COF design strongly support its theoretical potential.

Dyes: The chromophoric nature of the substituted benzene (B151609) ring in this compound suggests its potential as a precursor for the synthesis of organic dyes. The electronic properties of the molecule, influenced by the interplay of the electron-donating ethoxy group and the electron-withdrawing formyl and acetamido groups, are key to its potential coloristic properties. By extending the conjugation of the system, for example, through Knoevenagel condensation of the formyl group with active methylene (B1212753) compounds, it is theoretically possible to design and synthesize dyes with tailored absorption and emission characteristics.

Emerging Research Areas and Unexplored Bioactivities

While the primary applications of this compound have been in synthetic chemistry, there are several emerging research areas where this compound and its derivatives could prove valuable. The biological activities of many acetamide derivatives are well-documented, encompassing a wide range of therapeutic areas including anti-inflammatory, antioxidant, and anticancer applications. archivepp.comgalaxypub.conih.gov

Given that the formyl group is a common feature in many biologically active natural products and synthetic compounds, derivatives of this compound warrant further investigation for their pharmacological potential. For instance, Schiff bases and other heterocyclic compounds synthesized from this precursor could be screened for various biological activities. The diverse functionalities present in the molecule provide a platform for creating a library of compounds for high-throughput screening.

Unexplored bioactivities could include:

Antimicrobial activity: Many Schiff bases and quinazoline derivatives are known to possess antibacterial and antifungal properties.

Anticancer activity: The quinazoline scaffold is present in several approved anticancer drugs, suggesting that novel derivatives from this compound could exhibit cytotoxic effects against cancer cell lines. nih.gov

Enzyme inhibition: The functional groups on the molecule could interact with the active sites of various enzymes, leading to potential inhibitory activity.

Challenges and Opportunities in Acetamide Derivative Research

The research on acetamide derivatives, including this compound, presents both challenges and significant opportunities.

Challenges:

Synthesis of Polysubstituted Derivatives: The regioselective synthesis of polysubstituted phenylacetamides can be challenging, often requiring multi-step procedures and careful control of reaction conditions to avoid side reactions and achieve desired substitution patterns.

Functional Group Compatibility: The presence of multiple reactive functional groups, such as the aldehyde and the potentially reactive N-H of the acetamide, can pose challenges in synthetic transformations, requiring the use of protecting groups or carefully chosen reagents.

Limited Commercial Availability: While this compound is available from some suppliers, its widespread availability in large quantities may be limited, potentially hindering large-scale research and development efforts.

Opportunities:

Development of Novel Synthetic Methodologies: The challenges in synthesizing complex acetamide derivatives create opportunities for the development of new and more efficient synthetic methods, including novel catalytic systems and green chemistry approaches.

Exploration of New Biological Targets: The vast chemical space accessible from acetamide derivatives provides a rich source of novel compounds for screening against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents. archivepp.com

Advancements in Materials Science: The use of functionalized acetamides as building blocks for advanced materials like COFs and functional polymers is a rapidly growing field. researchgate.net There are significant opportunities to design and synthesize new materials with tailored properties for applications in areas such as gas storage, separation, and electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.